molecular formula C19H17F3N2O4S2 B2845895 ethyl 5-methyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)thiophene-3-carboxylate CAS No. 857494-00-9

ethyl 5-methyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)thiophene-3-carboxylate

Cat. No.: B2845895
CAS No.: 857494-00-9
M. Wt: 458.47
InChI Key: NOYUCKQFIZGGRY-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H17F3N2O4S2 and its molecular weight is 458.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, has been used to synthesize various derivatives with potential antimicrobial and anti-inflammatory properties. These compounds exhibit promising biological activities (Narayana et al., 2006).
  • Research focused on thiophene and benzothiophene derivatives, similar to the compound , has identified several compounds with significant anti-cancer activities against various tumor cell lines, such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Mohareb et al., 2016).

Synthesis and Characterization

  • Ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate, structurally related to the specified compound, has been synthesized and characterized, showing significant anti-microbial activity in various analogues (Spoorthy et al., 2021).

Microwave-Assisted Synthesis

  • Microwave irradiation has been utilized to enhance the reactions of compounds containing active methylene groups, like ethyl 1,3-dioxo-indane-2-carboxylate, demonstrating the efficiency of this method in synthesizing related compounds (Rábarová et al., 2004).

Potential Anticancer Applications

  • Certain thiophene derivatives, related to the compound , have been synthesized and evaluated as anti-cancer agents, showing activity against breast cancer cell lines. This suggests potential applications in cancer therapy (Gad et al., 2020).

Mechanism of Action

Target of Action

It is known that many indole derivatives bind with high affinity to multiple receptors , which could be a potential area of exploration for this compound.

Mode of Action

The exact mode of action of VU0507557-1 is currently unknown. Indole derivatives, which share a similar structure, are known to interact with their targets in various ways, often resulting in a broad spectrum of biological activities .

Biochemical Pathways

Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives , it is plausible that VU0507557-1 could have a wide range of effects at the molecular and cellular level.

Properties

IUPAC Name

ethyl 5-methyl-2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O4S2/c1-3-28-18(27)11-6-9(2)29-17(11)24-15(25)8-14-16(26)23-12-7-10(19(20,21)22)4-5-13(12)30-14/h4-7,14H,3,8H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYUCKQFIZGGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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